molecular formula C8H11NO2S B1337935 2-(Ethylsulfonyl)aniline CAS No. 31596-87-9

2-(Ethylsulfonyl)aniline

Cat. No.: B1337935
CAS No.: 31596-87-9
M. Wt: 185.25 g/mol
InChI Key: SIIUERHMYOPFQH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S It is characterized by the presence of an ethylsulfonyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylsulfonyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently reduced to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration of aniline followed by sulfonation and reduction steps. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Ethylsulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)aniline involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-(Methylsulfonyl)aniline
  • 2-(Propylsulfonyl)aniline
  • 2-(Butylsulfonyl)aniline

Comparison: 2-(Ethylsulfonyl)aniline is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its methyl, propyl, and butyl analogs, this compound exhibits different reactivity and solubility profiles, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIUERHMYOPFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505555
Record name 2-(Ethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31596-87-9
Record name 2-(Ethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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